molecular formula C17H14N4O B12921633 N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide CAS No. 481054-84-6

N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide

Katalognummer: B12921633
CAS-Nummer: 481054-84-6
Molekulargewicht: 290.32 g/mol
InChI-Schlüssel: XFTLTTYQZJXMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is a compound that has garnered significant interest in the fields of chemistry and medicine due to its unique structure and potential applications. This compound consists of a benzamide moiety linked to a pyrimidin-2-ylamino group through a phenyl ring. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule with various chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different pharmacokinetic properties.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features but different biological activities .

Uniqueness

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

481054-84-6

Molekularformel

C17H14N4O

Molekulargewicht

290.32 g/mol

IUPAC-Name

N-[3-(pyrimidin-2-ylamino)phenyl]benzamide

InChI

InChI=1S/C17H14N4O/c22-16(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-17-18-10-5-11-19-17/h1-12H,(H,20,22)(H,18,19,21)

InChI-Schlüssel

XFTLTTYQZJXMLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.